molecular formula C16H24N4O3 B8274019 Tert-butyl 6-((2-acrylamidoethyl)(methyl)amino)pyridin-2-ylcarbamate

Tert-butyl 6-((2-acrylamidoethyl)(methyl)amino)pyridin-2-ylcarbamate

Cat. No.: B8274019
M. Wt: 320.39 g/mol
InChI Key: NFBIWDRXUAIBDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 6-((2-acrylamidoethyl)(methyl)amino)pyridin-2-ylcarbamate is a useful research compound. Its molecular formula is C16H24N4O3 and its molecular weight is 320.39 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C16H24N4O3

Molecular Weight

320.39 g/mol

IUPAC Name

tert-butyl N-[6-[methyl-[2-(prop-2-enoylamino)ethyl]amino]pyridin-2-yl]carbamate

InChI

InChI=1S/C16H24N4O3/c1-6-14(21)17-10-11-20(5)13-9-7-8-12(18-13)19-15(22)23-16(2,3)4/h6-9H,1,10-11H2,2-5H3,(H,17,21)(H,18,19,22)

InChI Key

NFBIWDRXUAIBDB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC(=CC=C1)N(C)CCNC(=O)C=C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 110c (1.2 g, 4.5 mmol), acrylic acid (0.37 mL, 5.4 mmol), HATU (2.05 g, 5.4 mmol) and DIPEA (4.6 mL, 10.8 mmol) in DCM (30 mL) was stirred at rt overnight. The mixture was washed with water. The organic layer was separated, dried over Na2SO4, filtered and concentrated to give tert-butyl 6-((2-acrylamidoethyl)(methyl)amino)pyridin-2-ylcarbamate 110d (1.2 g, 75%) as a brown oil. The material was used for the next step directly. ESI-LCMS: m/z=321.3
Name
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
0.37 mL
Type
reactant
Reaction Step One
Name
Quantity
2.05 g
Type
reactant
Reaction Step One
Name
Quantity
4.6 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One

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